

physical and chemical properties of 2-Fluoro-3-methylbenzylamine

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Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzylamine

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An In-depth Technical Guide to **2-Fluoro-3-methylbenzylamine**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **2-Fluoro-3-methylbenzylamine** (CAS No. 93071-80-8), a fluorinated organic compound of increasing interest to the pharmaceutical and agrochemical industries. The strategic placement of fluorine and methyl groups on the benzylamine scaffold imparts unique physicochemical properties that are highly valuable in the design of novel bioactive molecules. This document details the compound's physical and chemical properties, provides a thorough spectroscopic profile, outlines plausible synthetic routes, discusses its reactivity and potential applications in drug discovery, and establishes clear protocols for safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction and Strategic Importance

2-Fluoro-3-methylbenzylamine is a substituted benzylamine derivative that serves as a critical intermediate in the synthesis of complex organic molecules.^[1] The incorporation of a fluorine atom into drug candidates is a widely employed strategy in medicinal chemistry to enhance a variety of properties including metabolic stability, membrane permeability, and binding affinity.^{[2][3]} The electron-withdrawing nature of fluorine can also modulate the pKa of

nearby functional groups, such as the primary amine in this molecule, influencing its pharmacokinetic profile.^[2] The presence of the methyl group further modifies the electronic and steric properties of the aromatic ring, offering a nuanced tool for fine-tuning molecular interactions.

This guide moves beyond a simple recitation of data, aiming to provide a holistic understanding of why **2-Fluoro-3-methylbenzylamine** is a valuable tool. We will explore the causality behind its reactivity, the rationale for specific analytical techniques, and its strategic application in the synthesis of next-generation chemical entities.

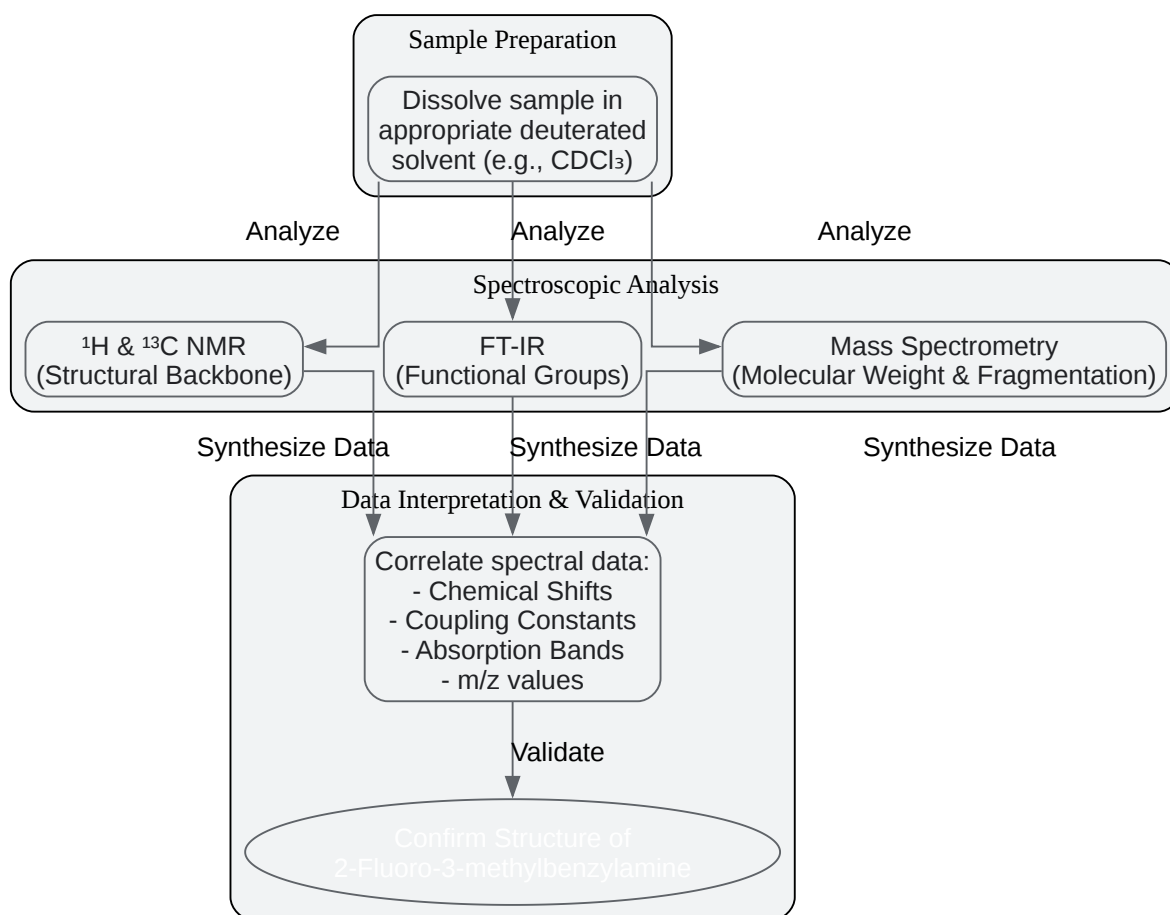
Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are the bedrock of its application in research and development. The properties of **2-Fluoro-3-methylbenzylamine** are summarized below.

Property	Value	Source(s)
CAS Number	93071-80-8	^[4] ^[5]
Molecular Formula	C ₈ H ₁₀ FN	^[4] ^[5] ^[6]
Molecular Weight	139.17 g/mol	^[4] ^[5] ^[6]
MDL Number	MFCD11045853	^[4] ^[6]
InChI Key	PTMINSMPNANRIO-UHFFFAOYSA-N	^[6]
SMILES	<chem>NCC1=CC=CC(C)=C1F</chem>	^[6]
Appearance	Data not consistently available; typically a liquid or solid	^[7]
Boiling Point	Data not available	
Density	Data not available	

Spectroscopic Characterization Workflow

Accurate structural elucidation is non-negotiable in chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a definitive analytical fingerprint for **2-Fluoro-3-methylbenzylamine**.



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Caption: Standard workflow for spectroscopic characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the electronic environment of hydrogen atoms.

- Aromatic Protons ($\delta \approx 6.8\text{-}7.3$ ppm): Three protons on the substituted benzene ring will appear in this region. Their specific shifts and coupling patterns (doublets, triplets, or multiplets) will be influenced by the positions of the fluorine, methyl, and aminomethyl groups.
- Benzylic Protons ($-\text{CH}_2\text{NH}_2$, $\delta \approx 3.8$ ppm): A singlet corresponding to the two protons of the methylene group adjacent to the amine.[8]
- Methyl Protons ($-\text{CH}_3$, $\delta \approx 2.3$ ppm): A singlet for the three protons of the methyl group.[8]
- Amine Protons ($-\text{NH}_2$, $\delta \approx 1.5\text{-}2.0$ ppm): A broad singlet corresponding to the two amine protons. The chemical shift of these protons can vary significantly with concentration and solvent due to hydrogen bonding.[9] Addition of D_2O will cause this signal to disappear, confirming its identity.[9]

IR Spectroscopy

Infrared spectroscopy is essential for identifying the functional groups present.

- N-H Stretch ($3300\text{-}3500\text{ cm}^{-1}$): Primary amines typically show two distinct bands in this region, corresponding to symmetric and asymmetric stretching modes.[9]
- C-H Stretch (Aromatic) ($3000\text{-}3100\text{ cm}^{-1}$): Absorption bands characteristic of C-H bonds on the benzene ring.
- C-H Stretch (Aliphatic) ($2850\text{-}3000\text{ cm}^{-1}$): Bands corresponding to the C-H bonds of the methyl and methylene groups.
- C=C Stretch (Aromatic) ($\approx 1450\text{-}1600\text{ cm}^{-1}$): Several bands indicating the presence of the aromatic ring.
- C-N Stretch ($\approx 1000\text{-}1250\text{ cm}^{-1}$): Absorption corresponding to the carbon-nitrogen single bond.[9]

- C-F Stretch ($\approx 1000\text{-}1350\text{ cm}^{-1}$): A strong absorption band indicating the presence of the carbon-fluorine bond.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns.

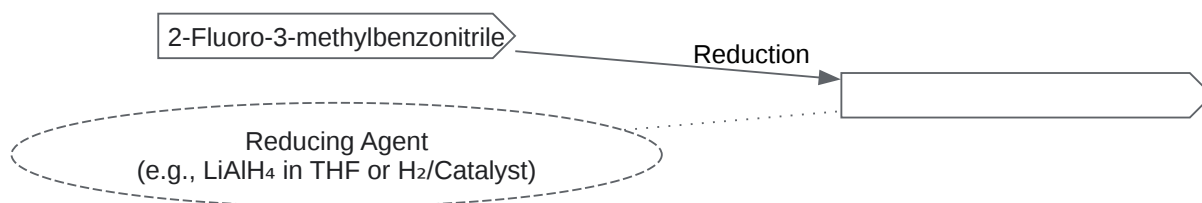
- Molecular Ion Peak (M^+): An odd-numbered molecular ion peak is expected at $m/z = 139$, consistent with the molecular formula $C_8H_{10}FN$, which contains a single nitrogen atom.[9]
- Key Fragmentation: A prominent fragment would be the benzylic cleavage resulting in the loss of the amino group, or cleavage adjacent to the C-N bond.[9]

Synthesis and Reactivity

Understanding the synthesis and reactivity of **2-Fluoro-3-methylbenzylamine** is key to its effective use as a chemical intermediate.

Plausible Synthetic Pathway

A common and industrially scalable method for preparing primary amines like **2-Fluoro-3-methylbenzylamine** is the reduction of the corresponding nitrile. This avoids the potential side reactions associated with reductive amination of aldehydes.



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Caption: Synthetic route via nitrile reduction.

Experimental Protocol: Reduction of 2-Fluoro-3-methylbenzonitrile

- **Inert Atmosphere:** Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen or argon inlet.
- **Reagent Suspension:** Suspend a strong reducing agent, such as lithium aluminum hydride (LiAlH_4), in an anhydrous ether solvent like tetrahydrofuran (THF) and cool the mixture to 0 °C in an ice bath.
- **Substrate Addition:** Dissolve 2-Fluoro-3-methylbenzonitrile[10] in anhydrous THF and add it dropwise to the LiAlH_4 suspension via the dropping funnel, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
- **Quenching:** Carefully quench the reaction by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, to precipitate the aluminum salts.
- **Extraction & Purification:** Filter the resulting slurry and extract the filtrate with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Chemical Reactivity

The reactivity is dominated by the nucleophilic primary amine and the substituted aromatic ring.

- **Amine Group:** As a primary amine, it readily undergoes standard reactions such as acylation to form amides, alkylation, and condensation with aldehydes or ketones to form imines. These reactions are fundamental to its role as a building block for constructing larger, more complex molecules.
- **Aromatic Ring:** The fluorine atom (ortho-para directing, deactivating) and the methyl group (ortho-para directing, activating) create a complex substitution pattern for electrophilic aromatic substitution reactions. The interplay of these groups allows for selective functionalization of the aromatic core.

Applications in Drug Discovery and Development

The unique combination of a benzylamine core, a fluorine atom, and a methyl group makes this compound a valuable scaffold in medicinal chemistry.

- **Metabolic Stability:** The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating this moiety can block metabolic hotspots and increase the half-life of a drug candidate.[\[2\]](#)
- **Modulation of Basicity:** The electron-withdrawing fluorine atom lowers the pKa of the benzylamine, reducing its basicity. This can be crucial for improving oral bioavailability by preventing protonation in the stomach and enhancing cell membrane permeability.[\[2\]](#)
- **Versatile Intermediate:** It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[\[1\]](#) Its structure allows for the creation of molecules with tailored pharmacological activities for various therapeutic areas, including anti-inflammatory agents and treatments for neurological disorders.[\[11\]](#)

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical reagent. The information below is summarized from available Safety Data Sheets (SDS).

Hazard Identification

Hazard Class	GHS Classification	Precautionary Statement Codes	Source(s)
Skin Corrosion/Irritation	Category 1B / Category 2	H314 / H315	[6] [7] [12]
Serious Eye Damage/Irritation	Category 1 / Category 2A	H319	[12] [13]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory System)	H335	[12] [14]

Note: Classifications may vary slightly between suppliers.

Safe Handling Protocol

- Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.
[12][14]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary.[12][15]
- Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
[12][14]
- Hygiene: Wash hands thoroughly after handling.[12][14]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.
[12][15]
- Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water.
[12][15]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[12][14]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Consult a physician.[12][15]

Storage

- Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]
- Store in a corrosives area, away from incompatible materials and sources of ignition.[7][15]

Conclusion

2-Fluoro-3-methylbenzylamine is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a fluorinated aromatic ring and a reactive primary amine provides chemists with a versatile platform to address common challenges in

drug development, such as metabolic instability and poor bioavailability. By understanding its physicochemical properties, spectroscopic signature, reactivity, and safety profile, researchers can confidently and effectively incorporate this valuable building block into their synthetic endeavors, accelerating the discovery of novel and improved chemical entities.

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